N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H13FN6OS2 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Applications
N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and related compounds have been explored for their potential as insecticidal agents. For instance, compounds incorporating a thiadiazole moiety, which is structurally similar to this compound, have shown effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Properties
Some benzothiazole derivatives have been investigated for their potential antiproliferative activities against various cancer cell lines. Compounds with structural similarities to this compound have shown promising results in inhibiting the growth of endothelial and tumor cells (Ilić et al., 2011).
Antimicrobial Activity
Various benzothiazole derivatives, which are structurally related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as various fungal strains (Patel, Patel, & Shah, 2015).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN6OS2/c21-13-7-5-12(6-8-13)19-25-24-16-9-10-18(26-27(16)19)29-11-17(28)23-20-22-14-3-1-2-4-15(14)30-20/h1-10H,11H2,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLZUMPMDYBWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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